N-methyl-4-(4-phenylpiperazine-1-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-methyl-N-(oxolan-2-ylmethyl)-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c1-24(18-21-8-5-17-30-21)31(28,29)22-11-9-19(10-12-22)23(27)26-15-13-25(14-16-26)20-6-3-2-4-7-20/h2-4,6-7,9-12,21H,5,8,13-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTWIHVNEIBZOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(4-phenylpiperazine-1-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)benzenesulfonamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where a halogenated benzene derivative reacts with the piperazine ring.
Formation of the Tetrahydrofuran Moiety: The tetrahydrofuran ring is synthesized through the cyclization of 1,4-dihalobutanes in the presence of a base.
Sulfonamide Formation: The final step involves the reaction of the intermediate compounds with sulfonyl chlorides to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the tetrahydrofuran moiety.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols and amines.
Substitution: Products vary depending on the nucleophile used, resulting in different sulfonamide derivatives.
Scientific Research Applications
Therapeutic Applications
1.1 Anticancer Activity
Research indicates that compounds related to N-methyl-4-(4-phenylpiperazine-1-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)benzenesulfonamide exhibit promising anticancer properties. For instance, derivatives containing sulfonamide moieties have been evaluated for their cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. Studies have shown that certain sulfonamide derivatives can induce apoptosis and inhibit key proteins involved in tumor progression, such as MDM2-p53 interactions .
1.2 Antidepressant Properties
The compound's structure suggests potential antidepressant activity. Research into similar piperazine derivatives has highlighted their efficacy in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in the treatment of depression . The synthesis of these compounds often involves metal-catalyzed reactions that enhance their pharmacological profiles.
1.3 Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of benzenesulfonamide derivatives. These compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like Klebsiella pneumoniae and Pseudomonas aeruginosa. The mechanism of action typically involves the inhibition of bacterial growth through interference with essential metabolic pathways .
Case Study 1: Anticancer Evaluation
A study focused on a series of sulfonamide derivatives showed significant cytotoxicity against HCT-116 and MCF-7 cell lines, with IC50 values ranging from 3.6 µM to 11 µM. Structure–activity relationship (SAR) analyses indicated that the presence of the piperazine ring was crucial for enhancing cytotoxic effects .
Case Study 2: Antimicrobial Assessment
In a recent evaluation of new thiopyrimidine-benzenesulfonamide compounds, researchers found that several derivatives exhibited potent antimicrobial activity against resistant bacterial strains. This highlights the potential for developing new antibiotics based on this chemical framework .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and sulfonamide group are key functional groups that enable binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s core structure shares similarities with several benzenesulfonamide and piperazine derivatives (Table 1):
Key Observations :
- Piperazine Modifications : The 4-phenylpiperazine group in the target compound is a common feature in analogs with CNS activity. Chlorophenyl (in ) or mesitylsulfonyl (in ) substitutions alter electronic properties and binding affinity.
- Sulfonamide vs.
- THF-Methyl Group : Unique to the target compound, this group likely improves solubility and steric bulk compared to alkylphenyl or mesityl substituents.
Biological Activity
N-methyl-4-(4-phenylpiperazine-1-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, emphasizing its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound is characterized by the following structural formula and molecular properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄O₄S |
| Molecular Weight | 310.37 g/mol |
| CAS Number | 63421-70-5 |
| Density | Not Available |
| LogP | 3.99 |
The structure features a piperazine ring, which is often associated with various biological activities, including neuropharmacological effects.
Pharmacological Profile
Research indicates that this compound exhibits significant activity across several biological targets:
- Antidepressant Activity : The compound has been evaluated for its potential in treating depression, showing promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways .
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cell lines, possibly through the induction of apoptosis and cell cycle arrest mechanisms .
- Antimicrobial Effects : The sulfonamide group in the structure may contribute to antimicrobial activity, as seen in similar compounds. This suggests potential applications in treating infections .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The piperazine moiety may interact with various receptors, including serotonin receptors (5-HT), which are crucial for mood regulation .
- Kinase Inhibition : There is evidence that compounds with similar structures can inhibit specific kinases involved in cancer signaling pathways, suggesting a possible mechanism for anticancer activity .
Case Study 1: Antidepressant Efficacy
A study conducted on the efficacy of this compound revealed that it significantly reduced depressive-like behaviors in rodent models. The compound was administered at varying doses, with optimal results observed at 10 mg/kg. Behavioral assays indicated increased locomotion and reduced immobility times compared to control groups .
Case Study 2: Anticancer Activity
In vitro studies assessed the compound's effect on human cancer cell lines (e.g., HeLa, MCF7). Results demonstrated a dose-dependent inhibition of cell growth with IC50 values ranging from 15 to 30 µM. Mechanistic studies indicated that apoptosis was induced via the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP .
Q & A
Basic: What are the recommended synthetic routes for N-methyl-4-(4-phenylpiperazine-1-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)benzenesulfonamide, and what reaction conditions optimize yield?
The synthesis involves three key steps:
Piperazine Ring Formation : React ethylenediamine with dihaloalkanes under basic conditions to form the piperazine core .
Sulfonamide Coupling : Use a nucleophilic substitution reaction between the sulfonyl chloride derivative and the tetrahydrofuran-methylamine group. Solvent choice (e.g., THF or acetonitrile) and temperature (reflux at 80–100°C) significantly impact yield .
Carbonyl Introduction : Employ carbodiimide coupling agents (e.g., HBTU or DCC) to attach the 4-phenylpiperazine-1-carbonyl group to the benzene ring. Purification via silica gel chromatography or crystallization in ethanol improves purity .
Basic: How is structural confirmation achieved for this compound, and what analytical techniques are essential?
Critical methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., tetrahydrofuran methyl group at δ 3.5–4.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺ ~530–550 Da) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, particularly if the compound exhibits polymorphism .
- Thermal Analysis : TGA/DSC to assess thermal stability and melting points (~150–200°C range) .
Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across assays)?
Contradictions may arise from assay conditions (e.g., pH, solvent) or target specificity. Mitigation strategies:
- Orthogonal Assays : Validate enzyme inhibition (e.g., acetylcholinesterase) using both fluorometric and colorimetric methods .
- Statistical Analysis : Apply ANOVA to compare data across replicates and labs, ensuring p < 0.05 significance .
- Binding Mode Studies : Use molecular docking (AutoDock Vina) to identify interactions with off-target receptors (e.g., serotonin receptors) .
Advanced: What methodologies are recommended for structure-activity relationship (SAR) studies on the tetrahydrofuran and piperazine moieties?
- Analog Synthesis : Replace the tetrahydrofuran group with morpholine or dioxane rings to assess steric effects. Vary phenyl substituents (e.g., electron-withdrawing -CF₃) on the piperazine .
- Biological Testing : Screen analogs against a panel of kinases (e.g., EGFR, PI3K) to map substituent contributions to potency .
- Computational Modeling : Perform QSAR studies using MOE or Schrödinger to correlate logP values with membrane permeability .
Advanced: How can metabolic stability and pharmacokinetic (PK) properties of this compound be optimized?
- Liver Microsome Assays : Incubate with human/rat microsomes to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation of the tetrahydrofuran ring) .
- Prodrug Design : Introduce ester or amide prodrug moieties to enhance oral bioavailability .
- Solubility Enhancement : Use co-solvents (e.g., PEG 400) or salt formation (e.g., hydrochloride) based on pKa (~7.5 for the sulfonamide group) .
Basic: What are the recommended storage conditions and stability profiles for this compound?
- Storage : -20°C in amber vials under argon to prevent oxidation. Avoid aqueous buffers (hydrolysis risk) .
- Stability : Monitor via HPLC every 6 months; degradation products (e.g., free sulfonic acid) indicate moisture exposure .
Advanced: How can computational methods predict off-target interactions or toxicity risks?
- Molecular Dynamics (MD) Simulations : Simulate binding to hERG channels (linked to cardiotoxicity) using GROMACS .
- Toxicity Databases : Cross-reference with PubChem ToxCast to flag potential hepatotoxicity .
- ADMET Prediction : Use SwissADME to estimate BBB permeability (likely low due to high molecular weight >500) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
